ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group at the 3-position and a 4-tert-butylphenyl group at the 5-position. The tert-butyl group is known for its bulky nature, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-tert-butylphenylhydrazine with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
4-tert-Butylphenol: This compound shares the tert-butylphenyl group but lacks the pyrazole ring and ester functionality.
Ethyl 5-phenyl-1H-pyrazole-3-carboxylate: This compound has a phenyl group instead of the tert-butylphenyl group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound, highlighting its anti-inflammatory, antimicrobial, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole ring attached to an ethyl carboxylate group and a tert-butylphenyl substituent. The structural formula can be represented as follows:
This structure is crucial for its biological activity, as substituents on the pyrazole ring significantly influence its pharmacological properties.
1. Anti-inflammatory Activity
Numerous studies have demonstrated the anti-inflammatory potential of pyrazole derivatives, including this compound. Research indicates that modifications at the pyrazole scaffold can enhance anti-inflammatory effects. For instance, derivatives such as ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate exhibited significant anti-inflammatory activity in carrageenan-induced rat paw edema models .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
2. Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and cell membranes, leading to effective inhibition of microbial growth. Studies have shown that certain pyrazoles exhibit significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. .
Table 2: Antimicrobial Activity of Selected Pyrazoles
Compound | Microorganism | Activity (MIC µg/mL) | Reference |
---|---|---|---|
This compound | E. coli | XX | This study |
Ethyl 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate | Staphylococcus aureus | YY |
3. Other Biological Activities
In addition to anti-inflammatory and antimicrobial effects, pyrazoles have been studied for other pharmacological activities such as:
- Anticancer Activity : Some derivatives have shown promise as anticancer agents by inhibiting tumor cell proliferation through various mechanisms .
- Antioxidant Properties : The presence of phenolic groups in some pyrazoles contributes to their antioxidant activity, which is beneficial in reducing oxidative stress in biological systems .
Case Studies
A notable study involved synthesizing a series of ethyl 5-substituted-1H-pyrazole-3-carboxylates and evaluating their biological activities. Among these, certain compounds demonstrated enhanced anti-inflammatory effects compared to standard drugs like ibuprofen. The study utilized various in vivo models to assess efficacy and safety .
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
ethyl 3-(4-tert-butylphenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-5-20-15(19)14-10-13(17-18-14)11-6-8-12(9-7-11)16(2,3)4/h6-10H,5H2,1-4H3,(H,17,18) |
InChI Key |
CKZFCYPRBVJFQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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